(1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine
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Overview
Description
(1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine is an organic compound characterized by the presence of a dibromophenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dibromobenzene and ethane-1,2-diamine.
Bromination: The bromination of benzene derivatives can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amine Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and amine introduction processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOH in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Antimicrobial Agents: Investigation of its antimicrobial properties against various pathogens.
Cancer Research: Potential use in cancer research for its cytotoxic effects on cancer cells.
Industry
Material Science: Application in the development of new materials with specific properties.
Polymer Chemistry: Use as a monomer or cross-linking agent in polymer synthesis.
Mechanism of Action
The mechanism of action of (1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3,5-dichlorophenyl)ehtane-1,2-diamine: Similar structure with chlorine atoms instead of bromine.
(1S)-1-(3,5-difluorophenyl)ehtane-1,2-diamine: Similar structure with fluorine atoms instead of bromine.
Uniqueness
Bromine Atoms: The presence of bromine atoms in (1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine imparts unique reactivity and properties compared to its chloro and fluoro analogs.
Reactivity: Bromine atoms are more reactive in substitution reactions compared to chlorine and fluorine, making this compound more versatile in organic synthesis.
Properties
Molecular Formula |
C8H10Br2N2 |
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Molecular Weight |
293.99 g/mol |
IUPAC Name |
(1S)-1-(3,5-dibromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Br2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m1/s1 |
InChI Key |
SSQNWRFNXOLVKK-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Br)Br)[C@@H](CN)N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(CN)N |
Origin of Product |
United States |
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